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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxypyridine,

a key building block in modern organic synthesis. Its unique structural features make it a

valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This

document details its physicochemical properties, experimental protocols for its synthesis and

subsequent reactions, and its application in the synthesis of bioactive molecules, including

potential kinase inhibitors for cancer therapy.

Core Physicochemical Properties
3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative with the molecular

formula C₆H₅Br₂NO. Its molecular weight is approximately 266.92 g/mol .[1] A summary of its

key quantitative data is presented in the table below.
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Property Value Reference

Molecular Weight 266.92 g/mol [1]

Molecular Formula C₆H₅Br₂NO [1]

CAS Number 13472-60-1

Appearance
White to orange to green

powder/crystal
[1]

Melting Point 46 - 51 °C

Boiling Point 120 °C at 0.5 mmHg

Purity >98.0% (GC) [1]

Synthesis and a Key Transformation: The Suzuki-
Miyaura Coupling Reaction
The strategic placement of two bromine atoms on the pyridine ring, activated by the methoxy

group, makes 3,5-Dibromo-2-methoxypyridine an excellent substrate for cross-coupling

reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for

the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl

structures.[2]

Experimental Protocols
Below are detailed experimental protocols for the synthesis of 3,5-Dibromo-2-
methoxypyridine and a general procedure for its subsequent use in a Suzuki-Miyaura

coupling reaction.

Synthesis of 3,5-Dibromo-2-methoxypyridine

This protocol describes the synthesis of the title compound from 5-bromo-2-methoxypyridine.

Materials: 5-bromo-2-methoxypyridine, Bromine, Sodium acetate, Acetic acid, Diethyl ether,

Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
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Procedure:

In a suitable reaction vessel, dissolve 5-bromo-2-methoxypyridine and sodium acetate in

acetic acid.

Slowly add bromine to the solution.

Heat the reaction mixture at 80°C for 4 hours, then continue stirring at room temperature

for 12 hours.

Upon completion, dilute the mixture with diethyl ether.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3,5-
Dibromo-2-methoxypyridine with an arylboronic acid.

Materials: 3,5-Dibromo-2-methoxypyridine, Arylboronic acid, Palladium catalyst (e.g.,

Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water mixture), Ethyl

acetate, Water, Brine, Anhydrous magnesium sulfate.

Procedure:

In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3,5-
Dibromo-2-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Once the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography.

Analytical Characterization
The identity and purity of 3,5-Dibromo-2-methoxypyridine and its reaction products are

typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Technique Purpose Key Parameters

¹H NMR Spectroscopy

Structural elucidation and

confirmation of proton

environments.

Chemical shifts (δ), coupling

constants (J), and integration

values.

¹³C NMR Spectroscopy
Determination of the carbon

skeleton.

Chemical shifts (δ) of carbon

atoms.

Gas Chromatography-Mass

Spectrometry (GC-MS)

Purity assessment and

identification of volatile

components.

Retention time and mass-to-

charge ratio (m/z) of the

molecular ion and fragment

ions.

High-Performance Liquid

Chromatography (HPLC)

Purity determination and

quantification of non-volatile

compounds.

Retention time and peak area.

Application in Drug Discovery: Targeting PIM-1
Kinase in Cancer
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The versatility of 3,5-Dibromo-2-methoxypyridine as a synthetic intermediate allows for the

creation of diverse molecular scaffolds with potential biological activity. One promising area of

application is in the development of kinase inhibitors for cancer therapy. Pyridine-based

compounds have shown potential as inhibitors of various protein kinases, which are key

regulators of cellular processes often dysregulated in cancer.

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression,

proliferation, and survival. Its overexpression is associated with various cancers, making it an

attractive target for anti-cancer drug development.[3] Inhibition of PIM-1 can lead to cell cycle

arrest and apoptosis in cancer cells.

Below is a conceptual signaling pathway illustrating the role of PIM-1 kinase and the potential

point of intervention for a drug molecule synthesized using 3,5-Dibromo-2-methoxypyridine
as a starting material.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b079366?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10720030/
https://www.benchchem.com/product/b079366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factors Receptor Tyrosine Kinase STAT Activation PIM-1 Gene
Expression

PIM-1 Kinase

Phosphorylation of Bad

Phosphorylation of
Cell Cycle Regulators

(e.g., p21, p27)

Bcl-2/Bcl-xL Release Inhibition of Apoptosis

Cell Cycle ProgressionDrug Molecule
(Derived from

3,5-Dibromo-2-methoxypyridine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,5-Dibromo-2-methoxypyridine

Suzuki-Miyaura Coupling
(with Arylboronic Acid)

Reaction Workup
(Extraction, Washing, Drying)

Purification
(Column Chromatography)

Purified Product

Structural & Purity Analysis Biological Activity Screening
(e.g., Kinase Assay)

NMR (1H, 13C) GC-MS HPLC Lead Compound Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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